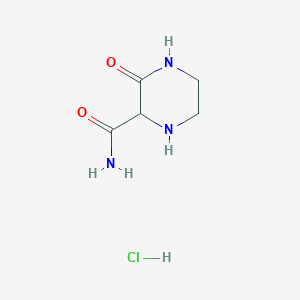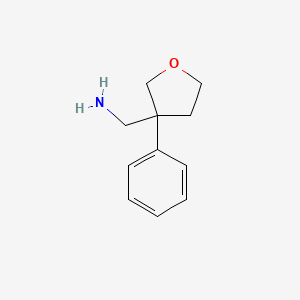
3-Oxopiperazine-2-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxopiperazine-2-carboxamide;hydrochloride is a chemical compound with the molecular formula C5H9N3O2·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxopiperazine-2-carboxamide;hydrochloride typically involves the reaction of piperazine with a carboxylating agent under controlled conditions. One common method involves the use of phosgene or its derivatives to introduce the carboxamide group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxopiperazine-2-carboxamide;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-Oxopiperazine-2-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 3-Oxopiperazine-2-carboxamide;hydrochloride exerts its effects involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: The parent compound of 3-Oxopiperazine-2-carboxamide;hydrochloride, used in various pharmaceutical applications.
2-Oxopiperazine: Another derivative of piperazine with similar chemical properties.
3-Oxopiperidine: A structurally related compound with a different ring size.
Uniqueness
This compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
3-oxopiperazine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2.ClH/c6-4(9)3-5(10)8-2-1-7-3;/h3,7H,1-2H2,(H2,6,9)(H,8,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWZEMPMHHINMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-butylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2655423.png)
![3-[(4-chlorobenzoyl)amino]thiophene-2-carboxylic Acid](/img/structure/B2655424.png)
![N-(4-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2655425.png)
![N'-[(oxolan-2-yl)methyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2655426.png)

![2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid](/img/structure/B2655431.png)
![1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2655432.png)

![3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2655436.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)propanamide](/img/structure/B2655437.png)
![2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2655438.png)
![2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid](/img/structure/B2655441.png)

